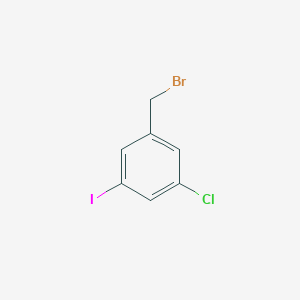

1-Bromomethyl-3-chloro-5-iodo-benzene

説明

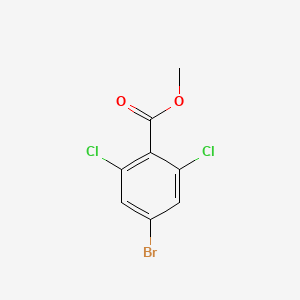

1-Bromo-3-chloro-5-iodobenzene is a compound with the molecular formula C6H3BrClI . It has an average mass of 317.349 Da and a monoisotopic mass of 315.815125 Da . It is also known by other names such as 1-Brom-3-chlor-5-iodbenzol, 1-Bromo-3-chloro-5-iodobenzène, and Benzene, 1-bromo-3-chloro-5-iodo- .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-5-iodobenzene consists of a benzene ring substituted with bromo, chloro, and iodo groups . The exact positions of these substituents on the benzene ring can be determined by specific naming conventions in organic chemistry.Physical And Chemical Properties Analysis

1-Bromo-3-chloro-5-iodobenzene has a molecular weight of 317.35 . It has a density of 2.273 g/cm3 and a boiling point of 280.408 °C at 760 mmHg .科学的研究の応用

Synthesis of Non-Peptide Small Molecular Antagonists

The compound has been used in the synthesis of benzamide derivatives, which act as non-peptide CCR5 antagonists. These derivatives were synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through a series of reactions including elimination, reduction, and bromination. The synthesized products were characterized and tested for biological activity, demonstrating their potential in the development of therapeutic agents (H. Bi, 2015).

Crystal Structure Analysis

1-Bromomethyl-3-chloro-5-iodo-benzene and its derivatives have been studied for their crystal structures to understand their supramolecular features. These studies include investigations of hydrogen bonding, π–π interactions, and N⋯I contacts, which are crucial for the design of materials with specific properties. The analysis of these compounds helps in the understanding of molecular interactions and packing motifs, which is essential for the development of new materials (Timo Stein, F. Hoffmann, M. Fröba, 2015).

Conformational Studies

Research has also been conducted on the conformational properties of compounds related to this compound. Studies on carbon-halogen stretching frequencies, dipole moments, and conformation of halogenomethylcyclohexanes and related compounds have provided insights into the conformational preferences and energetic properties of these molecules. This research contributes to the understanding of molecular structure and reactivity, which is beneficial for the synthesis and application of such compounds in various chemical contexts (C. Altona, H. J. Hageman, E. Havinga, 2010).

Development of CCR5 Antagonists

The compound has played a role in the development of novel CCR5 antagonists, which are important in the context of treating diseases such as HIV. By undergoing reactions with various intermediates, researchers have been able to synthesize and characterize new non-peptide CCR5 antagonists, showcasing the compound's utility in medicinal chemistry research (Cheng De-ju, 2014).

作用機序

Target of Action

This compound is often used as a reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions .

Mode of Action

3-Chloro-5-iodobenzyl bromide is a halogenated compound that can participate in various organic reactions. Its mode of action is typically through nucleophilic substitution or coupling reactions . In these reactions, the bromide ion is a good leaving group, which allows the benzyl carbon to form bonds with nucleophiles .

Biochemical Pathways

It’s worth noting that this compound can be used in suzuki-miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds in organic synthesis .

Result of Action

The molecular and cellular effects of 3-Chloro-5-iodobenzyl bromide’s action are largely dependent on the context of its use. In organic synthesis, it can facilitate the formation of new carbon-carbon bonds, leading to the creation of complex organic molecules .

特性

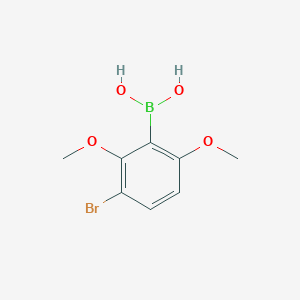

IUPAC Name |

1-(bromomethyl)-3-chloro-5-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCONICDGVAQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。